molecular formula C15H11ClN6O2 B2693991 N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396848-98-8

N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2693991
CAS No.: 1396848-98-8
M. Wt: 342.74
InChI Key: SRQRDQKJTMACFS-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2-aminobenzamide with 4-chlorobenzoyl chloride to form an intermediate. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to form the tetrazole ring. The final product is obtained after purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can be functionalized to create a variety of derivatives.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Tetrazoles are known to exhibit antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or receptors, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide
  • N-(2-carbamoylphenyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide
  • N-(2-carbamoylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of the 4-chlorophenyl group. This group can enhance the compound’s reactivity and biological activity, making it a more potent candidate for various applications.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6O2/c16-9-5-7-10(8-6-9)22-20-14(19-21-22)15(24)18-12-4-2-1-3-11(12)13(17)23/h1-8H,(H2,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQRDQKJTMACFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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